molecular formula C6H4ClFIN B13843762 2-Chloro-4-fluoro-6-iodoaniline

2-Chloro-4-fluoro-6-iodoaniline

Cat. No.: B13843762
M. Wt: 271.46 g/mol
InChI Key: BDVKRKWZIHIBOU-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-iodoaniline is an organic compound with the molecular formula C6H4ClFIN. It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is a white to pale yellow crystalline solid and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-6-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Chloro-4-fluoro-6-iodoaniline serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of halogens can enhance the biological activity of the resulting molecules. For instance, halogenated anilines have been studied for their potential as P2X3 receptor antagonists, which are relevant in pain management and other therapeutic areas . The substitution pattern on the aniline ring influences the pharmacological properties, making compounds like this compound attractive candidates for drug development.

Case Study: Anticancer Activity
Research has shown that compounds containing halogenated anilines exhibit significant anticancer activities. For example, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in vitro. The incorporation of iodine and fluorine atoms has been associated with improved selectivity and potency against cancer cell lines .

Organic Synthesis

Versatile Intermediate
In organic synthesis, this compound is utilized as a versatile building block for constructing more complex organic molecules. Its reactivity allows it to undergo various coupling reactions, including Suzuki and Sonogashira reactions, which are essential for forming carbon-carbon bonds. This property is particularly useful in synthesizing biologically active compounds and materials.

Table: Common Reactions Involving this compound

Reaction TypeConditionsProducts
Suzuki CouplingPd catalyst, base (e.g., K2CO3)Biaryl compounds
Sonogashira ReactionCuI catalyst, base (e.g., TEA)Alkynylated products
Nucleophilic SubstitutionStrong nucleophile (e.g., amines)Various substituted anilines

Material Science

Development of Functional Materials
The unique electronic properties of halogenated anilines make them suitable for developing functional materials such as dyes and polymers. For instance, research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and optical properties . This application is particularly relevant in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-6-iodoaniline depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The presence of halogen atoms enhances its binding affinity and specificity. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogens, which affect the nucleophilicity and electrophilicity of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-fluoro-6-iodoaniline is unique due to the presence of three different halogen atoms, which impart distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C6H4ClFIN

Molecular Weight

271.46 g/mol

IUPAC Name

2-chloro-4-fluoro-6-iodoaniline

InChI

InChI=1S/C6H4ClFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

BDVKRKWZIHIBOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)I)F

Origin of Product

United States

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